Diethyl (3-methoxyphenyl)phosphonate chemical structure and properties
Diethyl (3-methoxyphenyl)phosphonate chemical structure and properties
An In-depth Technical Guide to Diethyl (3-methoxyphenyl)phosphonate for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (3-methoxyphenyl)phosphonate is an organophosphorus compound that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a phosphonate functional group attached to a methoxy-substituted aromatic ring, makes it a versatile reagent and building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a particular focus on its utility in carbon-carbon bond formation. The insights provided herein are intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. Diethyl (3-methoxyphenyl)phosphonate is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and a 3-methoxyphenyl group.
Table 1: Core Chemical Identifiers for Diethyl (3-methoxyphenyl)phosphonate
| Identifier | Value |
| IUPAC Name | diethyl (3-methoxyphenyl)phosphonate |
| CAS Number | 65442-22-0[1] |
| Molecular Formula | C₁₁H₁₇O₄P[1] |
| Molecular Weight | 244.22 g/mol [1] |
| Canonical SMILES | CCOP(=O)(OCC)C1=CC(=CC=C1)OC |
| InChI | InChI=1S/C11H17O4P/c1-4-14-16(13,15-5-2)11-8-6-7-10(9-11)12-3/h6-9H,4-5H2,1-3H3 |
| InChIKey | OTUVLLBGFFIEJO-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions. Diethyl (3-methoxyphenyl)phosphonate is typically encountered as an oil or liquid.
Table 2: Physicochemical Properties of Diethyl (3-methoxyphenyl)phosphonate
| Property | Value | Source |
| Appearance | Oil / Liquid | [3] |
| Purity | Typically >97% | [2] |
| Solubility | Soluble in organic solvents like CDCl₃. Limited solubility in water is expected for phosphonates. | [3][4] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) signatures of Diethyl (3-methoxyphenyl)phosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. The spectra are typically recorded in deuterated chloroform (CDCl₃).[3]
Table 3: NMR Spectroscopic Data for Diethyl (3-methoxyphenyl)phosphonate in CDCl₃ [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 1.24 | triplet | 7.1 | -OCH₂CH ₃ (6H) |
| 3.75 | singlet | -OCH ₃ (3H) | ||
| 3.95 – 4.11 | multiplet | -OCH ₂CH₃ (4H) | ||
| 6.99 | doublet of triplets | 6.3, 2.8 | Aromatic CH | |
| 7.22 – 7.33 | multiplet | Aromatic CH (3H) | ||
| ¹³C NMR | 16.22 | -OCH₂C H₃ | ||
| 55.36 (approx.) | -OC H₃ | |||
| 61.82 | d, J = 5.4 | -OC H₂CH₃ | ||
| 113.95 - 133.72 | Aromatic Carbons | |||
| ³¹P NMR | 17.11 | singlet | P =O |
Note: Specific assignments for all aromatic protons and carbons require more detailed 2D NMR analysis but the provided data is consistent with the proposed structure. The ³¹P NMR chemical shift at 17.11 ppm is characteristic for aryl phosphonates.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For phosphonates, the most prominent absorption is the P=O stretching vibration.
Table 4: Key IR Absorption Bands for Diethyl (3-methoxyphenyl)phosphonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 | Strong | P=O (phosphoryl group) stretching |
| ~1020-1050 | Strong | P-O-C (ester) stretching |
| ~2850-3000 | Medium | C-H (aliphatic) stretching |
| ~3000-3100 | Medium-Weak | C-H (aromatic) stretching |
| ~1600, ~1480 | Medium-Weak | C=C (aromatic ring) stretching |
| ~1150-1250 | Strong | C-O (aryl ether) stretching |
Note: These are typical ranges for the assigned functional groups. The P=O stretching vibration is a key diagnostic peak for phosphonates.[5]
Synthesis and Reaction Mechanisms
The synthesis of aryl phosphonates can be achieved through several established methods. The Michaelis-Arbuzov and the Hirao reactions are two prominent examples.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. For Diethyl (3-methoxyphenyl)phosphonate, this would typically involve the reaction of triethyl phosphite with 3-methoxybenzyl halide, though direct arylation is also possible under specific conditions.
Caption: Michaelis-Arbuzov reaction pathway.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction [6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 140-150 °C for 3-4 hours. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct.
-
Work-up: After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure Diethyl (3-methoxyphenyl)phosphonate.
Hirao Reaction (Palladium-Catalyzed Cross-Coupling)
A more modern and "greener" alternative is the palladium-catalyzed Hirao reaction, which couples H-phosphonates (like diethyl phosphite) with aryl halides. This method often proceeds under milder conditions and avoids the use of alkylating agents.
Caption: Catalytic cycle of the Hirao reaction.
Experimental Protocol: Synthesis via Hirao Reaction
-
Setup: In a microwave-safe vial, combine 3-bromoanisole (1.0 eq), diethyl phosphite (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and triethylamine (2.0 eq).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 175 °C for 5-10 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography.
Applications in Organic Synthesis
Diethyl (3-methoxyphenyl)phosphonate is a valuable reagent, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes with high (E)-selectivity.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction involves the deprotonation of the phosphonate by a base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form an alkene, with the concomitant formation of a water-soluble phosphate byproduct that is easily removed.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocol: Representative HWE Reaction
-
Anion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition: Add Diethyl (3-methoxyphenyl)phosphonate (1.0 eq) dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Reaction with Carbonyl: Cool the resulting carbanion solution back to 0 °C and add a solution of the desired aldehyde or ketone (1.0 eq) in THF dropwise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired alkene.
Safety and Handling
Organophosphorus compounds require careful handling due to their potential toxicity.[4] While specific toxicity data for Diethyl (3-methoxyphenyl)phosphonate is not extensively documented, general precautions for phosphonates should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water.[8] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]
Conclusion
Diethyl (3-methoxyphenyl)phosphonate is a key synthetic intermediate with well-defined structural and spectroscopic properties. Its accessibility through robust synthetic methods like the Michaelis-Arbuzov and Hirao reactions, combined with its utility in the highly selective Horner-Wadsworth-Emmons olefination, establishes it as a valuable tool for organic chemists. For researchers in drug development, the incorporation of the 3-methoxyphenyl phosphonate moiety can be a strategic approach for creating novel molecular architectures with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe application in the laboratory.
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BuyersGuideChem. Diethyl (3-methoxyphenyl)phosphonate | 65442-22-0. [Link]
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Kyoto University Research Information Repository. Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. [Link]
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Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
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Wikipedia. Diethylphosphite. [Link]
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ResearchGate. Scheme 4. Diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate 1 as.... [Link]
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RSC Publishing. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl.... [Link]
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Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
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